Adenosine kinase inhibitor GP515
Adenosine kinase inhibitor GP515
Brand Name:
Vulcanchem
CAS No.:
144928-48-3
VCID:
VC21128104
InChI:
InChI=1S/C10H13BrN6O3/c11-7-4-8(13)14-2-15-9(4)17(16-7)10-6(19)5(18)3(1-12)20-10/h2-3,5-6,10,18-19H,1,12H2,(H2,13,14,15)/t3-,5-,6-,10-/m1/s1
SMILES:
C1=NC(=C2C(=N1)N(N=C2Br)C3C(C(C(O3)CN)O)O)N
Molecular Formula:
C10H13BrN6O3
Molecular Weight:
345.15 g/mol
Adenosine kinase inhibitor GP515
CAS No.: 144928-48-3
Cat. No.: VC21128104
Molecular Formula: C10H13BrN6O3
Molecular Weight: 345.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144928-48-3 |
|---|---|
| Molecular Formula | C10H13BrN6O3 |
| Molecular Weight | 345.15 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-(4-amino-3-bromopyrazolo[3,4-d]pyrimidin-1-yl)-5-(aminomethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C10H13BrN6O3/c11-7-4-8(13)14-2-15-9(4)17(16-7)10-6(19)5(18)3(1-12)20-10/h2-3,5-6,10,18-19H,1,12H2,(H2,13,14,15)/t3-,5-,6-,10-/m1/s1 |
| Standard InChI Key | LTTBFVDMHCIDPM-BHBWVORQSA-N |
| Isomeric SMILES | C1=NC(=C2C(=N1)N(N=C2Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CN)O)O)N |
| SMILES | C1=NC(=C2C(=N1)N(N=C2Br)C3C(C(C(O3)CN)O)O)N |
| Canonical SMILES | C1=NC(=C2C(=N1)N(N=C2Br)C3C(C(C(O3)CN)O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator